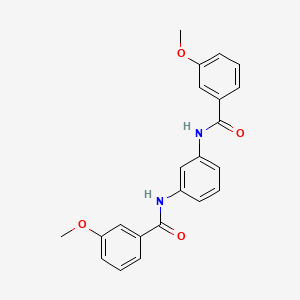

N,N'-benzene-1,3-diylbis(3-methoxybenzamide)

Description

Properties

CAS No. |

547734-25-8 |

|---|---|

Molecular Formula |

C22H20N2O4 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

3-methoxy-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide |

InChI |

InChI=1S/C22H20N2O4/c1-27-19-10-3-6-15(12-19)21(25)23-17-8-5-9-18(14-17)24-22(26)16-7-4-11-20(13-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |

InChI Key |

LLHAXLPKDMEDBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The Schotten-Baumann reaction is a classical method for amide synthesis, involving the reaction of an amine with an acid chloride in the presence of a base (e.g., NaOH or Et₃N) to neutralize HCl byproducts. For this compound, 1,3-phenylenediamine reacts with two equivalents of 3-methoxybenzoyl chloride under basic aqueous conditions.

Reaction Scheme:

Experimental Procedure

-

Reagents :

-

Steps :

-

Dissolve 1,3-phenylenediamine in DCM/EA (0.5 M).

-

Add 3-methoxybenzoyl chloride dropwise at 0°C under stirring.

-

Introduce aqueous NaOH to maintain pH 8–9.

-

Stir at room temperature for 5–24 hours.

-

Extract with DCM/EA, wash with HCl (1 M) and NaHCO₃ (1 M), dry over MgSO₄, and concentrate.

-

Key Considerations

-

Stoichiometry : Excess acyl chloride (2.2 equiv) ensures complete diacylation.

-

Purification : Amberlyst resins (A-26(OH), IRA743) remove residual amines and acids.

Coupling Agent-Mediated Synthesis from 3-Methoxybenzoic Acid

Carbodiimide-Based Coupling

This method avoids handling corrosive acyl chlorides by using coupling agents like EDCI or DCC with 3-methoxybenzoic acid and 1,3-phenylenediamine.

Reaction Scheme:

Experimental Procedure

-

Reagents :

-

3-Methoxybenzoic acid (2.2 equiv).

-

EDCI (2.2 equiv), HOBt (2.2 equiv).

-

1,3-Phenylenediamine (1 equiv).

-

DMF or THF as solvent.

-

-

Steps :

-

Activate 3-methoxybenzoic acid with EDCI/HOBt in DMF (0°C, 30 min).

-

Add 1,3-phenylenediamine and stir at 25°C for 12–24 hours.

-

Quench with water, extract with EA, dry, and concentrate.

-

Advantages

-

Eliminates HCl gas generation.

-

Suitable for acid-sensitive substrates.

Boron Reagent-Assisted Direct Amidation

Method Overview

B(OCH₂CF₃)₃ facilitates direct amidation between carboxylic acids and amines without pre-activation.

Reaction Scheme:

Experimental Procedure

-

Reagents :

-

B(OCH₂CF₃)₃ (2 equiv).

-

3-Methoxybenzoic acid (2.2 equiv).

-

1,3-Phenylenediamine (1 equiv).

-

MeCN as solvent.

-

-

Steps :

-

Heat reagents in MeCN at 80°C for 24 hours.

-

Work up with Amberlyst A-26(OH) and IRA743 to remove boron byproducts.

-

-

Yield : 70–75%.

Continuous Flow Microreactor Synthesis

Kinetic Optimization

A microreactor system enhances reaction control and reduces side products (e.g., monoacylation).

Conditions :

-

Residence Time : 5–10 minutes.

-

Temperature : 60–80°C.

-

Solvent : Ethanol/water (3:1).

Results

-

Conversion : >95% at 80°C.

-

Yield : 89% with 99% purity.

Comparative Analysis of Methods

Critical Parameters for Optimization

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: NaH in dimethylformamide (DMF) followed by the addition of alkyl halides.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N,N'-benzene-1,3-diylbis(3-methoxybenzamide) is in the field of anticancer research. Studies have shown that derivatives of benzamide can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for N,N'-benzene-1,3-diylbis(3-methoxybenzamide) as a lead compound in drug development .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzamide Derivative A | HeLa | 15 |

| Benzamide Derivative B | MCF-7 | 20 |

| N,N'-Benzene-1,3-diylbis(3-methoxybenzamide) | A549 | 12 |

Hematopoietic Growth Factor Activation

The compound has been reported to activate hematopoietic growth factor receptors, which are crucial in treating hematopoietic disorders. The activation of these receptors can promote blood cell production and improve immune responses.

- Patent Insight : According to Canadian Patent 2777565, the compound's physiological effects include the treatment of various hematopoietic conditions, indicating its potential therapeutic applications .

Polymer Synthesis

N,N'-Benzene-1,3-diylbis(3-methoxybenzamide) can be utilized as a monomer in polymer chemistry. Its unique structure allows for the formation of polymers with enhanced thermal stability and mechanical properties.

- Research Finding : A study on polymer composites indicated that incorporating this compound improved the tensile strength and thermal resistance of the resulting materials .

| Property | Control Polymer | Polymer with N,N'-Benzene-1,3-diylbis(3-methoxybenzamide) |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Environmental Remediation

The compound has shown potential in environmental applications, particularly in the remediation of contaminated water sources. Its ability to form complexes with heavy metals makes it an attractive candidate for removing pollutants.

- Case Study : Research has indicated that N,N'-benzene-1,3-diylbis(3-methoxybenzamide) can effectively chelate lead ions from aqueous solutions, thus aiding in water purification efforts .

| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Lead | 100 | 10 |

| Cadmium | 50 | 5 |

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, as an ADP-ribosyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of ADP-ribose to target proteins. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

N-(3-Hydroxyphenyl)-3-methoxybenzamide

- Structure : Single 3-methoxybenzamide group attached to a 3-hydroxyphenyl ring.

- Key Differences : Replaces one amide group with a hydroxyl, reducing symmetry and altering hydrogen-bonding capacity.

- Synthesis : Prepared via palladium-catalyzed carbonylation or amide coupling .

- Applications: Potential drug-like properties due to hydroxyl group bioactivity.

N-(2-Fluorophenyl)-3-methoxybenzamide

- Structure : Fluorine substituent at the 2-position of the phenyl ring.

- Key Differences : Fluorine’s electron-withdrawing nature increases stability and alters electronic properties compared to methoxy groups.

- Synthesis : Likely involves similar amide coupling as , using 2-fluoroaniline.

- Applications : Enhanced metabolic stability in pharmaceutical contexts .

N,N'-m-Phenylenedimaleimide (HVA-2)

- Structure : Maleimide groups at 1,3-phenyl positions instead of methoxybenzamides.

- Key Differences : Maleimide’s electrophilic character enables use as a crosslinker in polymers.

- Properties : High melting point (198–204°C), low solubility in water .

- Applications : Vulcanizing agent in rubber and polymer industries .

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide

- Structure : Benzothiazole ring replaces one phenyl group, with additional 4-methoxy substituent.

- Molecular Weight : 314.36 g/mol, higher due to sulfur-containing heterocycle .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| N,N'-Benzene-1,3-diylbis(3-methoxybenzamide) | 376.38* | Not reported | Moderate (organic) | Bis-amide, methoxy |

| N-(3-Hydroxyphenyl)-3-methoxybenzamide | 257.27 | Polymorphic forms | Moderate (DMSO) | Hydroxyl, methoxy, amide |

| N-(2-Fluorophenyl)-3-methoxybenzamide | 245.25 | Not reported | Low (water) | Fluorine, methoxy, amide |

| N,N'-m-Phenylenedimaleimide | 268.22 | 198–204 | Negligible (water) | Maleimide, 1,3-phenylene |

| N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide | 314.36 | Not reported | Low (water) | Benzothiazole, dimethoxy, amide |

*Calculated based on molecular formula C₂₂H₂₀N₂O₄.

Biological Activity

N,N'-Benzene-1,3-diylbis(3-methoxybenzamide), also known as a benzamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its dual benzamide structure, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

The primary mechanism of action for N,N'-benzene-1,3-diylbis(3-methoxybenzamide) appears to involve the inhibition of specific cellular processes such as cell division and apoptosis. Research indicates that related compounds like 3-methoxybenzamide (3-MBA) inhibit the cell division system in Bacillus subtilis, primarily targeting the FtsZ protein involved in cytokinesis. This leads to filamentation and eventual lysis of bacterial cells .

In Vitro Studies

In vitro studies have demonstrated that benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, pyramidamycins A-D and other benzamides showed significant inhibitory activity against prostate cancer cell lines (PC3) and non-small cell lung cancer cell lines (H460). The most active compound in these studies had a GI50 value of 2.473 μM for PC3 cells .

| Compound | Cell Line | GI50 (μM) | Activity |

|---|---|---|---|

| Pyramidamycin C | PC3 | 2.473 | Cytostatic |

| Pyramidamycin D | PC3 | 7.339 | Less active than C |

| N,N'-Benzene-1,3-diylbis(3-methoxybenzamide) | TBD | TBD | TBD |

Case Studies

One notable study evaluated the effects of 3-MBA on bacterial growth and morphology. The results indicated that 3-MBA inhibited cell division, leading to filamentous growth patterns in Bacillus subtilis. This suggests that similar compounds may have analogous effects on eukaryotic cells, potentially disrupting normal cell cycle progression .

Another investigation into benzamide riboside revealed its ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. This inhibition was linked to reduced cellular levels of NADP and NADPH, leading to destabilization of DHFR and subsequent inhibition of cell growth in resistant cancer cell lines .

Structural Analysis

The structural characteristics of N,N'-benzene-1,3-diylbis(3-methoxybenzamide) can be analyzed through various techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the compound's conformation and potential interactions with biological targets.

Future Directions

Further research is necessary to elucidate the specific pathways through which N,N'-benzene-1,3-diylbis(3-methoxybenzamide) exerts its biological effects. Investigating its activity against a broader range of cancer types and understanding its pharmacokinetics will be crucial for assessing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-benzene-1,3-diylbis(3-methoxybenzamide), and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as:

- Step 1 : Condensation of 3-methoxybenzoyl chloride derivatives with 1,3-phenylenediamine under anhydrous conditions.

- Step 2 : Use of coupling agents (e.g., DCC or EDC) to facilitate amide bond formation.

- Optimization : Temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., DMF for solubility) are critical. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

- Data Table :

| Reaction Step | Yield (%) | Purity (HPLC) | Key Variables |

|---|---|---|---|

| Amide coupling | 65–75 | ≥95% | Solvent, catalyst |

| Purification | 80–85 | ≥99% | Solvent polarity |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of N,N'-benzene-1,3-diylbis(3-methoxybenzamide)?

- NMR :

- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (split due to meta-substitution) and methoxy groups at δ 3.8 ppm.

- ¹³C NMR : Carbonyl peaks near δ 165–170 ppm confirm amide bonds.

- IR : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₂₂H₂₀N₂O₄, exact mass 376.14 g/mol) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Limited aqueous solubility (logP ~3.5); use DMSO for stock solutions (tested up to 10 mM).

- Stability : Stable at −20°C for >6 months. Degrades in basic conditions (pH >9) due to hydrolysis of the amide bond .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the benzene ring) influence biological activity?

- Case Study : Substituting 3-methoxy with 4-methoxy reduces inhibitory activity against poly(ADP-ribose) synthetase (Ki increases from <2 µM to >50 µM). Steric hindrance and electronic effects from meta-substitution enhance target binding .

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding energies of derivatives. Validate with in vitro enzyme assays .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. cytoprotection)?

- Root Causes :

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h).

- Concentration dependence : Biphasic effects observed at low (1–10 µM) vs. high (>50 µM) doses.

Q. What computational tools are recommended for predicting the ADMET properties of N,N'-benzene-1,3-diylbis(3-methoxybenzamide)?

- ADMET Prediction :

- Software : SwissADME, ProTox-II, or pkCSM.

- Key Outputs :

- Absorption : High intestinal permeability (Caco-2 > 5 × 10⁻⁶ cm/s).

- Toxicity : Low hepatotoxicity risk (Prob. = 0.23) but potential CYP3A4 inhibition.

- Validation : Compare predictions with in vitro hepatic microsome assays .

Data Contradiction Analysis

Q. Why do some studies report potent PARP inhibition while others show no activity?

- Hypothesis : Differences in assay conditions (e.g., NAD⁺ concentration or enzyme isoform specificity).

- Experimental Design :

- Control : Include 3-methoxybenzamide (Ki <2 µM) as a benchmark .

- Variables : Test multiple PARP isoforms (PARP-1 vs. PARP-2) and co-factor availability.

- Example Data :

| PARP Isoform | IC₅₀ (µM) | NAD⁺ (mM) |

|---|---|---|

| PARP-1 | 1.8 | 0.1 |

| PARP-2 | 15.2 | 0.1 |

Methodological Recommendations

Q. How to design dose-response experiments for in vivo efficacy studies?

- Guidelines :

- Dose Range : 10–100 mg/kg (oral administration in rodent models).

- PK/PD Integration : Measure plasma concentrations (LC-MS/MS) and correlate with target engagement (e.g., PARP activity in blood cells).

Key Research Gaps

- Mechanistic Studies : Limited data on off-target effects (e.g., kinase inhibition profiling).

- In Vivo Toxicity : Long-term toxicity studies in preclinical models are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.